molecular formula C20H29NO2Si B3035012 2-Amino-3-((tert-butyldiphenylsilyl)oxy)-2-methylpropan-1-ol CAS No. 280753-14-2

2-Amino-3-((tert-butyldiphenylsilyl)oxy)-2-methylpropan-1-ol

Cat. No.: B3035012
CAS No.: 280753-14-2
M. Wt: 343.5 g/mol
InChI Key: HROKRCQNLXKXHS-UHFFFAOYSA-N
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Description

2-Amino-3-((tert-butyldiphenylsilyl)oxy)-2-methylpropan-1-ol is a compound that features a tert-butyldiphenylsilyl (TBDPS) protecting group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-((tert-butyldiphenylsilyl)oxy)-2-methylpropan-1-ol typically involves the protection of a hydroxyl group using tert-butyldiphenylsilyl chloride (TBDPSCl) in the presence of a base such as imidazole or pyridine. The reaction is usually carried out in an anhydrous solvent like dichloromethane (DCM) at room temperature. The amino group can be introduced through reductive amination or other suitable methods depending on the starting materials available .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for larger batches, ensuring the availability of high-purity reagents, and implementing efficient purification techniques such as column chromatography or recrystallization.

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-((tert-butyldiphenylsilyl)oxy)-2-methylpropan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane).

    Reduction: The amino group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The TBDPS group can be removed under acidic conditions or using fluoride sources like tetrabutylammonium fluoride (TBAF).

Common Reagents and Conditions

    Oxidation: PCC, DMP, or other mild oxidizing agents.

    Reduction: LiAlH4, sodium borohydride (NaBH4).

    Substitution: TBAF, acidic conditions (e.g., HCl in methanol).

Major Products Formed

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of a primary or secondary amine.

    Substitution: Removal of the TBDPS group to yield the free hydroxyl compound.

Scientific Research Applications

2-Amino-3-((tert-butyldiphenylsilyl)oxy)-2-methylpropan-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-3-((tert-butyldiphenylsilyl)oxy)-2-methylpropan-1-ol largely depends on its role in a given chemical reaction. The TBDPS group protects the hydroxyl group from unwanted reactions, allowing selective transformations at other sites in the molecule. Upon deprotection, the free hydroxyl group can participate in further chemical reactions, such as nucleophilic substitutions or condensations.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-3-((tert-butyldimethylsilyl)oxy)-2-methylpropan-1-ol: Similar structure but with a tert-butyldimethylsilyl (TBDMS) group instead of TBDPS.

    2-Amino-3-((trimethylsilyl)oxy)-2-methylpropan-1-ol: Features a trimethylsilyl (TMS) group as the protecting group.

Uniqueness

The tert-butyldiphenylsilyl group provides greater steric hindrance compared to TBDMS or TMS, offering enhanced protection for the hydroxyl group during complex synthetic routes. This makes 2-Amino-3-((tert-butyldiphenylsilyl)oxy)-2-methylpropan-1-ol particularly useful in multi-step organic syntheses where selective protection and deprotection are crucial .

Properties

IUPAC Name

2-amino-3-[tert-butyl(diphenyl)silyl]oxy-2-methylpropan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H29NO2Si/c1-19(2,3)24(17-11-7-5-8-12-17,18-13-9-6-10-14-18)23-16-20(4,21)15-22/h5-14,22H,15-16,21H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HROKRCQNLXKXHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCC(C)(CO)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H29NO2Si
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

Sodium hydride (55% in dispersion in oil) (1.141 g) was added portion wise to a solution of 2-Amino-2-methyl-propane-1,3-diol (2.50 g) in dry THF (35 ml) at 0° C. The reaction mixture was stirred at R.T. for 55′. tert-Butyldiphenylsilyl chloride (6.54 g) in dry THF (10 ml) were added dropwise at 0° C. and the reaction mixture was stirred for 17 hrs at R.T. The reaction mixture was quenched with water (18 ml) and then, extracted thrice with ethyl ether. The two layers were separated. The organic layer was washed once with water and then, dried over sodium sulphate, filtered and concentrated under reduced pressure to yield 8.94 g of 2-Amino-3-(tert-butyl-diphenyl-silanyloxy)-2-methyl-propan-1-ol as a crude product (containing minor impurities) which was used in the next step without any further purification.
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1.141 g
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6.54 g
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10 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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